methyl 3-amino-1H-indazole-7-carboxylate
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Overview
Description
Methyl 3-amino-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indazole core with an amino group at the 3-position and a carboxylate ester at the 7-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with ortho-substituted benzoic acids or their esters. For instance, the reaction of 2-nitrobenzoic acid methyl ester with hydrazine hydrate under reflux conditions can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently. The use of palladium-catalyzed reactions and other transition metal catalysts can be employed to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonated indazole derivatives.
Scientific Research Applications
Methyl 3-amino-1H-indazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the amino group at the 3-position, which may affect its biological activity.
3-amino-1H-indazole-1-carboxamide: Contains a carboxamide group instead of a carboxylate ester, which can influence its solubility and reactivity.
1H-indazole-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group.
Uniqueness
Methyl 3-amino-1H-indazole-7-carboxylate is unique due to the presence of both an amino group and a carboxylate ester on the indazole ring. This combination of functional groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
1780882-27-0 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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